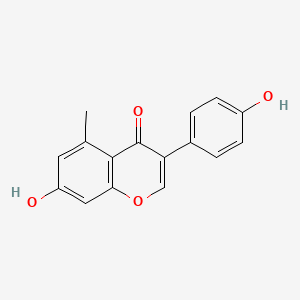

7-Hydroxy-3-(4-hydroxyphenyl)-5-methyl-4H-chromen-4-one

Description

4’,7-Dihydroxy-5-methylisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants Isoflavones are known for their diverse biological activities and potential health benefits

Properties

CAS No. |

62845-21-0 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-5-methylchromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-9-6-12(18)7-14-15(9)16(19)13(8-20-14)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |

InChI Key |

ZFXNZUXWWQPTCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7-Dihydroxy-5-methylisoflavone typically involves several steps starting from readily available precursors. One common method involves the use of 4-chromenone as a starting material. The synthesis includes chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone containing a C7-benzyloxy group . Thin-layer chromatography is often used to monitor the progress of the reaction .

Industrial Production Methods

Industrial production methods for 4’,7-Dihydroxy-5-methylisoflavone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’,7-Dihydroxy-5-methylisoflavone undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4’,7-Dihydroxy-5-methylisoflavone has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.

Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.

Medicine: It is being investigated for its potential role in cancer prevention and treatment, as well as its effects on cardiovascular health.

Mechanism of Action

The mechanism of action of 4’,7-Dihydroxy-5-methylisoflavone involves its interaction with various molecular targets and pathways. It acts as a selective agonist at estrogen receptor-beta (ER-β) and may have chemopreventive efficacy against certain types of cancer . It also interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which is involved in the regulation of glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Genistein: Another isoflavone with similar estrogenic activity.

Daidzein: Known for its antioxidant properties.

Biochanin A: Similar in structure and function, with additional methoxy groups.

Uniqueness

4’,7-Dihydroxy-5-methylisoflavone is unique due to its specific hydroxyl and methyl group positions, which confer distinct biological activities and chemical reactivity. Its selective agonism at ER-β and interaction with PPAR-gamma highlight its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.